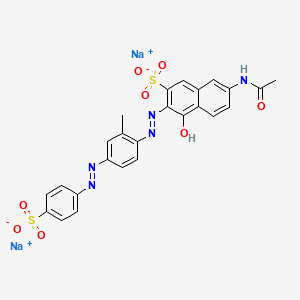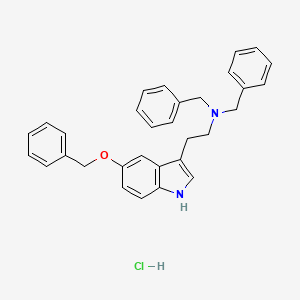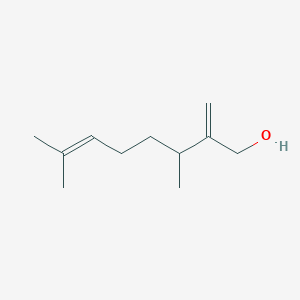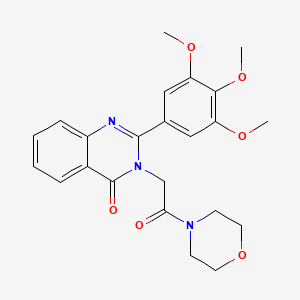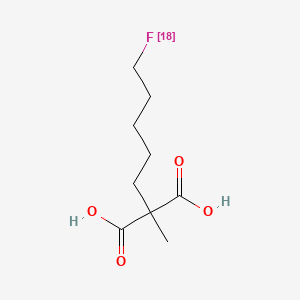
Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- is a synthetic organic compound that combines the structural features of urea, chloroethyl, and tetrazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- typically involves the reaction of 1-(2-chloroethyl)urea with sodium azide under controlled conditions to introduce the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The key steps include the chlorination of ethylamine to form 2-chloroethylamine, followed by its reaction with urea to form 1-(2-chloroethyl)urea. The final step involves the cyclization reaction with sodium azide to introduce the tetrazole ring.
Types of Reactions:
Substitution Reactions: The chloroethyl group in Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming fused ring systems with other heterocycles.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, amines, thiols.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Conditions: Elevated temperatures, typically in the range of 80-120°C.
Major Products:
- Substituted urea derivatives.
- Fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- involves the alkylation of nucleophilic sites in biological molecules, such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic atoms, leading to the disruption of normal cellular functions. The tetrazole ring may also interact with biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)urea: A closely related compound with similar structural features.
1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)thiourea:
Uniqueness: Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- is unique due to the presence of both the chloroethyl and tetrazole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
102433-71-6 |
|---|---|
Fórmula molecular |
C4H7ClN6O |
Peso molecular |
190.59 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C4H7ClN6O/c5-1-2-6-4(12)7-3-8-10-11-9-3/h1-2H2,(H3,6,7,8,9,10,11,12) |
Clave InChI |
ZSZMIWBEVPLYTC-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)NC(=O)NC1=NNN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)


![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)

![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)


